REACTION_CXSMILES
|
[O:1]1[C:5]2=[CH:6][C:7]3[CH2:8][CH2:9][C:10](=O)[NH:11][C:12]=3[CH:13]=[C:4]2[O:3][CH2:2]1>O1CCCC1>[O:1]1[C:5]2=[CH:6][C:7]3[CH2:8][CH2:9][CH2:10][NH:11][C:12]=3[CH:13]=[C:4]2[O:3][CH2:2]1
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
O1COC=2C1=CC=1CCC(NC1C2)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 60° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then the reaction mixture was quenched with hydrogen chloride (3 N)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
O1COC=2C1=CC=1CCCNC1C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 180 mg | |
YIELD: CALCULATEDPERCENTYIELD | 77.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |